molecular formula C10H7NS B13689457 1H-Benzo[4,5]thieno[2,3-b]pyrrole

1H-Benzo[4,5]thieno[2,3-b]pyrrole

Cat. No.: B13689457
M. Wt: 173.24 g/mol
InChI Key: MHBACGMHNXFPOK-UHFFFAOYSA-N
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Description

1H-Benzo[4,5]thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of benzene, thiophene, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[4,5]thieno[2,3-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[4,5]thieno[2,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced heterocycles.

Scientific Research Applications

1H-Benzo[4,5]thieno[2,3-b]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzo[4,5]thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: 1H-Benzo[4,5]thieno[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.

Properties

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

3H-[1]benzothiolo[2,3-b]pyrrole

InChI

InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,11H

InChI Key

MHBACGMHNXFPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)NC=C3

Origin of Product

United States

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